molecular formula C12H14ClN3O3S B3953023 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide

Cat. No. B3953023
M. Wt: 315.78 g/mol
InChI Key: WYXYJUZDSBRIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, commonly known as CNP-AMB, is a synthetic compound belonging to the group of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. The compound has gained significant attention in recent years due to its potential use in scientific research.

Mechanism of Action

CNP-AMB exerts its effects by binding to the CB1 and CB2 receptors, which are widely distributed throughout the body, including the central nervous system, immune system, and peripheral tissues. Activation of these receptors leads to a range of effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CNP-AMB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CNP-AMB can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting potential anti-inflammatory properties. Additionally, CNP-AMB has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using CNP-AMB in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is that CNP-AMB is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids in the body.

Future Directions

Future research on CNP-AMB could focus on the development of new therapeutic agents based on its pharmacological properties. Additionally, studies investigating the role of the endocannabinoid system in various disease states could benefit from the use of CNP-AMB as a tool. Finally, further investigation into the potential anti-inflammatory and analgesic effects of CNP-AMB could lead to the development of new treatments for pain and inflammation.

Scientific Research Applications

CNP-AMB has been used extensively in scientific research due to its high affinity for CB1 and CB2 receptors. It has been used in studies investigating the role of the endocannabinoid system in various physiological and pathological conditions, such as pain, inflammation, and addiction. Additionally, CNP-AMB has been used as a tool to study the pharmacology of synthetic cannabinoids and to develop new therapeutic agents.

properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-7(2)5-11(17)15-12(20)14-10-4-3-8(16(18)19)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXYJUZDSBRIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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